molecular formula C13H15NO2S2 B2400703 N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1795413-38-5

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2400703
CAS No.: 1795413-38-5
M. Wt: 281.39
InChI Key: IDSOFFVQEKFJMP-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a unique structure with two thiophene rings and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 3-methylthiophene with an appropriate reagent to introduce the hydroxyethyl group.

    Acetamide Formation: The hydroxyethyl intermediate is then reacted with thiophene-2-yl acetic acid under specific conditions to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol or thioether derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group and thiophene rings play crucial roles in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-2-(thiophen-2-yl)acetamide
  • N-(2-hydroxy-2-phenylethyl)-2-(thiophen-2-yl)acetamide
  • N-(2-hydroxy-2-(4-methylthiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide

Uniqueness

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the 3-methylthiophene moiety, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c1-9-4-6-18-13(9)11(15)8-14-12(16)7-10-3-2-5-17-10/h2-6,11,15H,7-8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSOFFVQEKFJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)CC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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